SF5 Lipophilicity Advantage for Membrane Permeability
The pentafluorosulfanyl group on N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine confers a Hansch hydrophobicity constant of π = 1.51, which is 0.42 log units higher than that of the trifluoromethyl group (π = 1.09) and approximately 0.5 units lower than that of the tert-butyl group (π ≈ 2.0) [1]. This places the SF5-substituted compound in a lipophilicity range that enhances passive membrane permeability—a critical parameter for intracellular target engagement—while avoiding the excessive lipophilicity of tert-butyl analogs that often leads to poor aqueous solubility, high plasma protein binding, and promiscuous off-target activity [2]. In direct head-to-head comparisons on cannabinoid receptor ligands, SF5-substituted pyrazoles showed measured logP values consistently higher than CF3 counterparts and lower than tert-butyl counterparts, confirming that the Hansch π ranking translates to experimental partition coefficients in drug-like scaffolds [3].
| Evidence Dimension | Lipophilicity (Hansch hydrophobicity constant, π) |
|---|---|
| Target Compound Data | π(SF5) = 1.51 (applies to the SF5 substituent on the target compound) |
| Comparator Or Baseline | π(CF3) = 1.09; π(t-Bu) ≈ 2.0; π(Br) = 0.86; π(Cl) = 0.71 |
| Quantified Difference | Δπ = +0.42 versus CF3; Δπ = −0.49 versus tert-butyl; Δπ = +0.65 versus Br; Δπ = +0.80 versus Cl |
| Conditions | Hansch π values derived from 1-octanol/water partition coefficients of substituted benzene derivatives; validated across multiple medicinal chemistry series [1][2] |
Why This Matters
Procurement of the SF5-substituted compound over a CF3 or halogen analog provides a predictable +0.42 to +0.80 logP increase per substituent, enabling rational tuning of membrane permeability without the metabolic liability and solubility penalty of tert-butyl isosteres.
- [1] Das, S.; Chand, S.; Sen, D.; et al. Recent advancements in the synthesis of pentafluorosulfanyl (SF5)-containing heteroaromatic compounds. Tetrahedron Letters 2017, 58, 4803–4815. Reports π(SF5) = 1.51, σI = 0.55. View Source
- [2] Westphal, M. V.; Wolfstädter, B. T.; Plancher, J. M.; et al. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem 2015, 10, 461–469. DOI: 10.1002/cmdc.201402502. View Source
- [3] Altomonte, S.; Baillie, G. L.; Ross, R. A.; Riley, J.; Zanda, M. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Adv. 2014, 4, 20164–20176. View Source
